molecular formula C10H10ClNO6 B1229601 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate CAS No. 42855-00-5

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Cat. No.: B1229601
CAS No.: 42855-00-5
M. Wt: 275.64 g/mol
InChI Key: RWWPKIOWBQFXEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryl chloroformate, is primarily used as a reagent for the protection of amines . The compound’s primary targets are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Mode of Action

The compound interacts with its targets (amines) by forming a protective group around them . This interaction results in the N-protection of bases in nucleotide synthesis, which is crucial for the synthesis of DNA and RNA .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleotide synthesis . By protecting the bases in these pathways, it ensures the correct assembly and integrity of nucleic acids, which are essential for the storage and transmission of genetic information .

Result of Action

The result of the compound’s action is the successful protection of amines during nucleotide synthesis . This protection is crucial for the correct formation of nucleic acids and can prevent errors in genetic information that could lead to mutations .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the compound is used, such as temperature, pH, and the presence of other substances that could react with the compound. Proper storage and handling of the compound are essential to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate plays a significant role in biochemical reactions due to its photolabile nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to protect amines during nucleotide synthesis, where it forms a temporary bond with the amine group. Upon exposure to light, the compound undergoes a photochemical reaction, releasing the protected amine. This property is particularly useful in the synthesis of complex biomolecules, allowing for precise control over reaction conditions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release protected groups upon light exposure can be used to study dynamic cellular processes. For example, it can be employed to control the activation of specific proteins or enzymes within cells, thereby modulating cellular activities in a controlled manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through photochemical reactions. When exposed to light, the compound undergoes a cleavage reaction, releasing the protected group. This reaction involves the absorption of photons, leading to the excitation of the compound and subsequent bond cleavage. The released group can then interact with target biomolecules, such as enzymes or proteins, to modulate their activity. This mechanism allows for precise temporal and spatial control over biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under dark conditions but undergoes degradation upon prolonged exposure to light. This property is advantageous for experiments requiring controlled activation of biochemical reactions. Long-term studies have shown that the compound can be used to achieve sustained modulation of cellular functions, provided that light exposure is carefully controlled .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively protect target groups without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes without adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its photolabile properties. The compound interacts with enzymes and cofactors involved in photochemical reactions, leading to the release of protected groups. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Studies have shown that its distribution is influenced by factors such as cellular uptake and intracellular trafficking .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its ability to interact with target biomolecules and modulate cellular processes. Understanding the factors that influence subcellular localization is essential for optimizing the use of this compound in biochemical applications .

Comparison with Similar Compounds

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is unique due to its photolabile nature and its ability to protect both amines and hydroxyl groups. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPKIOWBQFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195538
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42855-00-5
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-nitrobenzyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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